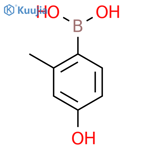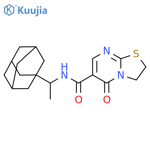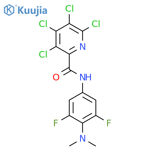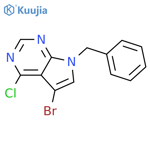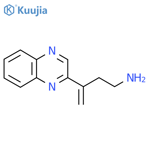チオフェンカルボン酸
チオフェンカルボン酸(2-チオフェンカルボン酸)は、チオフェン環にカルボキシル基を有する芳香族ヘテロ環式化合物であり、分子式はC5H4O2Sである。この化合物は、有機合成における重要な中間体として知られ、硫黄を含む五員環の安定性とカルボキシル基の反応性を併せ持つ。特に、求核置換反応やエステル化反応において有用であり、医薬品や機能性材料の合成において広く応用される。化学的安定性に加え、多様な誘導体への変換が可能で、研究開発における柔軟性を提供する。高純度試薬として供給され、精確な反応条件での利用が推奨される。

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
 |
5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 | C6H6O2S |
 |
3-Ethoxythiophene-2-carboxylic acid | 139926-23-1 | C7H8O3S |
 |
2,5-Dichlorothiophene-3-carboxylic acid | 36157-41-2 | C5H2Cl2O2S |
 |
4,5-Dimethylthiophene-2-carboxylic acid | 40808-24-0 | C7H8O2S |
 |
5-Acetylthiophene-2-carboxylic acid | 4066-41-5 | C7H6O3S |
 |
4-Methylthiophene-3-carboxylic acid | 78071-30-4 | C6H6O2S |
 |
VX-222 | 1026785-59-0 | C25H35NO4S |
 |
5-Bromo-4-methoxythiophene-3-carboxylic acid | 162848-23-9 | C6H5BrO3S |
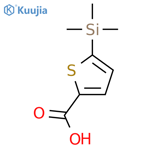 |
2-Thiophenecarboxylicacid, 5-(trimethylsilyl)- | 18246-23-6 | C8H12O2SSi |
 |
5-(Pyridin-2-yl)thiophene-2-carboxylic acid | 119082-97-2 | C10H7NO2S |
関連文献
-
1. Back matter
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
推奨される供給者
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
